

sterigmatocystin ATM/53-dependent signaling pathway activation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sterigmatocystine

CAS No.: 10048-13-2

Cat. No.: S543960

[Get Quote](#)

DNA Damage Response to Sterigmatocystin

Research on the short-term effects of STC in a common carp model provides initial evidence of its impact on DNA repair genes, though it does not explicitly detail the ATM/p53 mechanism [1].

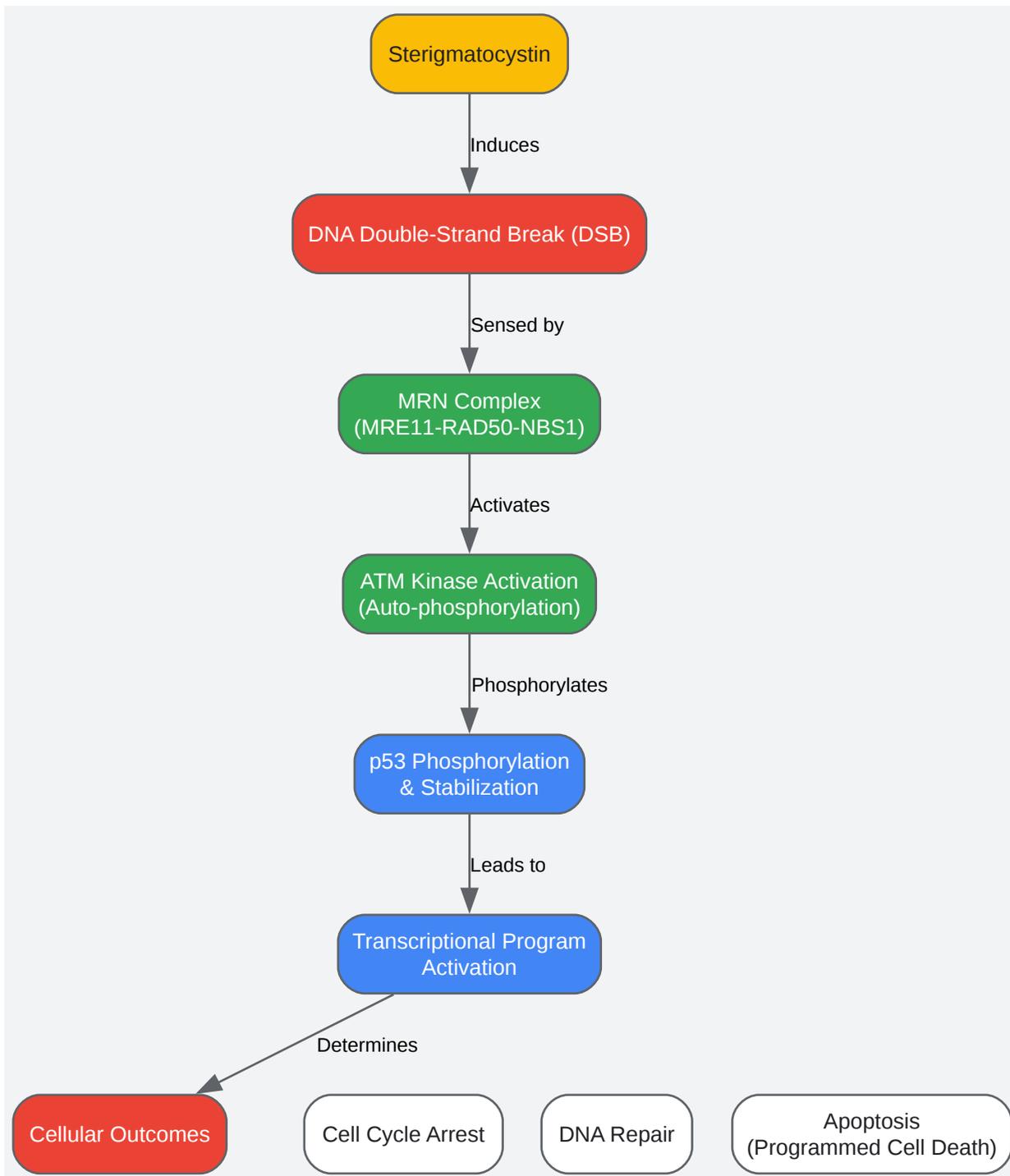
Table: Gene Expression Changes in Response to Sterigmatocystin (STC)

Gene	Function / Role in DNA Damage Response	Expression Trend at 24h (3 mg kg ⁻¹ feed STC)
ogg1	DNA repair gene (Base Excision Repair)	Significant Upregulation
p53	Tumor suppressor; "Guardian of the Genome" [2] [3]	Significant Upregulation
hsp70	Molecular chaperone; general stress response	Upregulated at all time points (8h, 16h, 24h)
gadd45aa	Involved in cell cycle arrest, DNA repair, and apoptosis	Significant Upregulation at 24h

The upregulation of **p53** and DNA repair gene **ogg1** after 24 hours suggests that STC can stimulate the DNA Damage Response (DDR), which often involves the ATM/p53 pathway [1]. The study concluded that more research is needed to understand these DNA repair mechanisms in parallel with DNA damage.

The ATM/p53 Signaling Pathway

While a direct link for STC is not fully established, the ATM/p53 pathway is a well-documented central mechanism in the DNA Damage Response. The flowchart below illustrates the general sequence of events in this pathway.



[Click to download full resolution via product page](#)

The pathway involves several key players and phosphorylation events that could serve as detection points in experimental protocols:

- **Key Sensors and Transducers:** The **MRN complex** is a primary sensor for DNA double-strand breaks [4] [5]. It recruits and activates the **ATM kinase**, which acts as a central signal transducer [4].

Upon activation, ATM phosphorylates numerous downstream targets, including itself, p53, and its negative regulator MDM2 [5].

- **p53 Activation:** ATM-mediated phosphorylation stabilizes the **p53** tumor suppressor protein by preventing its degradation [2] [3]. p53 then functions as a transcription factor.
- **Downstream Effects:** Activated p53 binds to specific DNA sequences and regulates the expression of genes that control **cell cycle arrest** (e.g., p21), **DNA repair**, and **apoptosis** (e.g., Puma, Bax) [2] [3]. The specific cellular outcome depends on the extent of damage and cellular context.

Suggested Experimental Approaches

To empirically validate the activation of the ATM/p53 pathway by sterigmatocystin, you could consider the following methodologies, which are standards in the field.

Table: Key Experimental Methods for Pathway Validation

Target / Process	Recommended Experimental Protocol	Key Readouts / Observations
ATM Activation	Western Blot for phospho-ATM (Ser1981) [5]	Increased phosphorylation at Ser1981 indicates ATM activation.
p53 Stabilization & Activation	Western Blot for total and phospho-p53 (Ser15) [3] [5]	Increased total p53 protein and phosphorylation at Ser15 indicate stabilization and activation.
Downstream Gene Expression	Quantitative PCR (qPCR) or RNA-Seq [1]	Upregulation of p53 target genes (e.g., CDKN1A/p21, BBC3/PUMA, BAX).
Functional Pathway Dependency	Use of ATM (e.g., KU-55933) or p53 inhibitors, and/or ATM/ p53 knockout cell lines [6]	Attenuation of downstream effects (e.g., reduced cell death, gene expression changes) confirms pathway dependency.
Direct Protein-mRNA Interaction	RNA Co-immunoprecipitation (RNA CoIP) [5]	Direct physical interaction between ATM kinase and p53 mRNA, which is disrupted upon damage.

A key recent finding is that the **ATM kinase interacts directly with p53 mRNA**, and this interaction is crucial for a full DNA damage response [5]. This represents a novel layer of regulation beyond the canonical protein-protein signaling. Furthermore, a synonymous mutation in p53 (L22L) that alters its mRNA secondary structure can disrupt this interaction and abolish p53 activation, highlighting the functional importance of mRNA structure in this pathway [5].

Current Knowledge Gaps

The primary knowledge gap is the precise molecular mechanism connecting sterigmatocystin to the initiation of the ATM/p53 pathway. Future research should focus on:

- **Confirming DSB Induction:** Directly measuring if STC causes DNA double-strand breaks, the primary trigger for ATM, using techniques like gamma-H2AX foci quantification.
- **Elucidating Upstream Events:** Investigating whether STC or its metabolites directly cause DNA lesions or induce oxidative stress that secondarily leads to DNA damage.
- **Exploring the Novel ATM-p53 mRNA Axis:** Assessing whether STC influences the newly discovered direct interaction between the ATM kinase and p53 mRNA [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Effect of aflatoxin B1 and sterigmatocystin on DNA repair ... [sciencedirect.com]
2. Tumor Suppressor p53: Biology, Signaling Pathways, and ... [pmc.ncbi.nlm.nih.gov]
3. Targeting p53 pathways: mechanisms, structures and ... [nature.com]
4. Paths from DNA damage and signaling to genome ... [pmc.ncbi.nlm.nih.gov]
5. The DNA damage sensor ATM kinase interacts with the p53 ... [molecular-cancer.biomedcentral.com]
6. Activation of p53/ATM-dependent DNA damage signaling ... [pure.johnshopkins.edu]

To cite this document: Smolecule. [sterigmatocystin ATM/53-dependent signaling pathway activation].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b543960#sterigmatocystin-atm-53-dependent-signaling-pathway-activation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com